molecular formula C35H36ClN8O7P B10830851 Tilpisertib fosmecarbil CAS No. 2567459-64-5

Tilpisertib fosmecarbil

Cat. No.: B10830851
CAS No.: 2567459-64-5
M. Wt: 747.1 g/mol
InChI Key: FPQIBCPWXJSFOQ-ILNPBIMBSA-N
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Description

Tilpisertib fosmecarbil is a small molecule inhibitor developed by Gilead Sciences, IncThis compound is primarily being investigated for its potential in treating inflammatory bowel diseases, such as ulcerative colitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tilpisertib fosmecarbil involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the core quinoline structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and cyano groups: These groups are introduced through substitution reactions using reagents like thionyl chloride and cyanogen bromide.

    Attachment of the triazole moiety: This step involves a click chemistry reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tilpisertib fosmecarbil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Chlorine gas, nitric acid.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified to enhance the compound’s pharmacological properties .

Scientific Research Applications

Tilpisertib fosmecarbil has several scientific research applications:

    Chemistry: Used as a model compound for studying kinase inhibitors.

    Biology: Investigated for its role in modulating inflammatory pathways.

    Medicine: Primarily researched for treating inflammatory bowel diseases like ulcerative colitis.

    Industry: Potential applications in developing anti-inflammatory drugs

Mechanism of Action

Tilpisertib fosmecarbil exerts its effects by inhibiting TPL2, a kinase involved in the MEK-ERK signaling pathway. By inhibiting this kinase, the compound reduces the production and signaling of tumor necrosis factor-alpha (TNFα), a key mediator of inflammation. This mechanism makes it effective in treating inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tilpisertib fosmecarbil is unique due to its enhanced pharmacokinetic properties, allowing for better absorption and bioavailability compared to its parent molecule, tilpisertib. This makes it a more effective therapeutic option for inflammatory diseases .

Properties

CAS No.

2567459-64-5

Molecular Formula

C35H36ClN8O7P

Molecular Weight

747.1 g/mol

IUPAC Name

phosphonooxymethyl N-[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]-N-[8-chloro-3-cyano-4-(2,2-dimethylpropylamino)quinolin-6-yl]carbamate

InChI

InChI=1S/C35H36ClN8O7P/c1-34(2,3)18-39-29-21(15-37)16-38-30-26(29)10-22(11-27(30)36)44(33(46)50-19-51-52(47,48)49)31(28-17-43(41-40-28)35-12-20(13-35)14-35)24-6-5-7-25-23(24)8-9-42(4)32(25)45/h5-11,16-17,20,31H,12-14,18-19H2,1-4H3,(H,38,39)(H2,47,48,49)/t20?,31-,35?/m0/s1

InChI Key

FPQIBCPWXJSFOQ-ILNPBIMBSA-N

Isomeric SMILES

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N([C@@H](C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O

Canonical SMILES

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N(C(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O

Origin of Product

United States

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